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molecular formula C10H12ClNO2 B8681404 3-(3-Chloroanilino)butanoic acid CAS No. 83674-21-9

3-(3-Chloroanilino)butanoic acid

Cat. No. B8681404
M. Wt: 213.66 g/mol
InChI Key: VGMMSBHENHMZBH-UHFFFAOYSA-N
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Patent
US04593101

Procedure details

3-(3-Chloroanilino)butanoic acid is prepared in a manner similar to that described in Example 1, but starting from 3-chloroaniline (65 cc; 0.5 mol), crotonic acid (11.20 g; 0.129 mol) and distilled water (31 cc). After purification, a product (14.66 g; 68.6 mmol) is thus obtained in the form of a white powder which melts at about 50° C.
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[C:9]([OH:14])(=[O:13])/[CH:10]=[CH:11]/[CH3:12]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH:5][CH:11]([CH3:12])[CH2:10][C:9]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
65 mL
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
C(\C=C\C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water (31 cc)
CUSTOM
Type
CUSTOM
Details
After purification
CUSTOM
Type
CUSTOM
Details
a product (14.66 g; 68.6 mmol) is thus obtained in the form of a white powder which melts at about 50° C.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(NC(CC(=O)O)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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